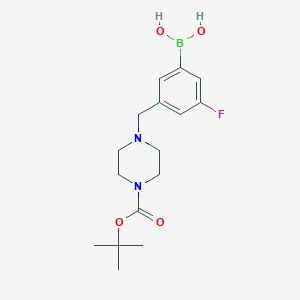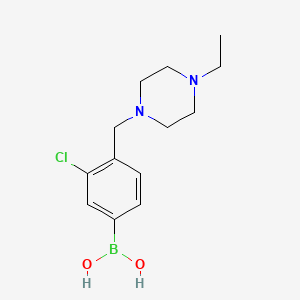
3-(1-乙酰-2,3-二氢-1H-吲哚-3-基)丙酸
描述
3-(1-acetyl-2,3-dihydro-1H-indol-3-yl)propanoic acid, or 3-Indolylacetic acid (IAA), is a naturally occurring plant hormone that plays an important role in plant growth and development. It is a member of the auxin family of plant hormones and is involved in many aspects of plant physiology, including cell elongation, root initiation, and leaf expansion. IAA has been studied extensively in the past few decades and is now widely used in scientific research and commercial applications.
科学研究应用
生物质衍生的乙酰丙酸在药物合成中的应用
源自生物质的乙酰丙酸 (LEV) 因其在合成 2-丁酮和 2-甲基四氢呋喃等增值化学品中的潜力而受到认可。它的官能团(羰基和羧基)使其成为药物合成中用途广泛、经济高效且环保的选择。LEV 及其衍生物在癌症治疗和医疗材料的开发中具有应用。它发挥着多种作用,包括直接用于药物合成、化学试剂的改性和作为药物中间体的连接体。LEV 的衍生物,如乙酰丙酸酯和乙酰丙酰,促进了吲哚等药用活性基团的合成,降低了合成成本并简化了生产步骤 (Zhang 等人,2021)。
吲哚合成
吲哚骨架是有机化学中的基础,应用范围从药物到农用化学品。吲哚合成方法多种多样,反映了该化合物的显着性。各种合成策略可以构建吲哚及其衍生物,这对于开发新药和材料至关重要。这种广泛的合成方法突出了吲哚及其衍生物在科学研究和应用中的多功能性 (Taber & Tirunahari, 2011)。
羧酸的反应萃取
超临界流体和有机溶剂用于从水溶液中萃取羧酸,展示了可持续和高效的分离方法在化学合成中的重要性。例如,超临界 CO2 因其在萃取羧酸方面的环境效益和效率而受到重视,羧酸是合成各种有机化合物(包括药物分子)的关键中间体 (Djas & Henczka, 2018)。
吲哚-3-甲醇在肝脏保护中的作用
吲哚-3-甲醇 (I3C) 及其衍生物(源自植物中异硫氰酸盐的水解)对慢性肝病表现出显着的保护作用。这些化合物调节与病毒复制、脂肪生成和毒素代谢相关的酶,突出了它们在开发肝脏相关疾病疗法方面的潜力 (Wang 等人,2016)。
挥发性脂肪酸的微生物生产
通过微生物从可再生资源生产的挥发性脂肪酸 (VFA) 为石油基化学品提供了可持续的替代品。VFA 可作为多种化学品的构建模块,突出了微生物发酵在生产用于制药和工业应用的生物基化合物的过程中所扮演的角色 (Bhatia & Yang, 2017)。
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological responses .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting they may influence a variety of biochemical pathways .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting a range of potential molecular and cellular effects .
生化分析
Biochemical Properties
3-(1-acetyl-2,3-dihydro-1H-indol-3-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 3-(1-acetyl-2,3-dihydro-1H-indol-3-yl)propanoic acid, have been shown to bind with high affinity to multiple receptors, which can influence various biological processes . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biochemical reactions.
Cellular Effects
3-(1-acetyl-2,3-dihydro-1H-indol-3-yl)propanoic acid has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in inflammation and apoptosis, thereby impacting cell survival and proliferation . Additionally, this compound may alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of 3-(1-acetyl-2,3-dihydro-1H-indol-3-yl)propanoic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . Additionally, 3-(1-acetyl-2,3-dihydro-1H-indol-3-yl)propanoic acid may induce changes in gene expression by interacting with transcription factors or epigenetic modifiers, thereby influencing cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1-acetyl-2,3-dihydro-1H-indol-3-yl)propanoic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to 3-(1-acetyl-2,3-dihydro-1H-indol-3-yl)propanoic acid in in vitro or in vivo studies may result in cumulative effects on cellular processes, such as altered gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of 3-(1-acetyl-2,3-dihydro-1H-indol-3-yl)propanoic acid vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired biological activity without causing harm to the organism.
Metabolic Pathways
3-(1-acetyl-2,3-dihydro-1H-indol-3-yl)propanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification . The metabolic pathways of this compound can influence its bioavailability, efficacy, and potential side effects.
Transport and Distribution
The transport and distribution of 3-(1-acetyl-2,3-dihydro-1H-indol-3-yl)propanoic acid within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . The distribution of 3-(1-acetyl-2,3-dihydro-1H-indol-3-yl)propanoic acid can affect its concentration at the target site and its overall therapeutic efficacy.
Subcellular Localization
The subcellular localization of 3-(1-acetyl-2,3-dihydro-1H-indol-3-yl)propanoic acid is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 3-(1-acetyl-2,3-dihydro-1H-indol-3-yl)propanoic acid can influence its interactions with biomolecules and its ability to modulate cellular processes.
属性
IUPAC Name |
3-(1-acetyl-2,3-dihydroindol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(15)14-8-10(6-7-13(16)17)11-4-2-3-5-12(11)14/h2-5,10H,6-8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWZWXKJMUNFPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C2=CC=CC=C21)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201244976 | |
| Record name | 1-Acetyl-2,3-dihydro-1H-indole-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100372-64-3 | |
| Record name | 1-Acetyl-2,3-dihydro-1H-indole-3-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100372-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetyl-2,3-dihydro-1H-indole-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


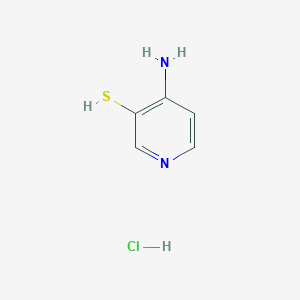
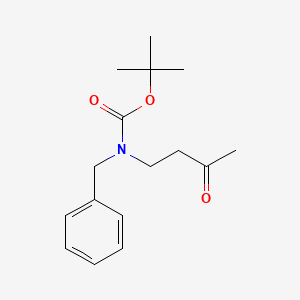

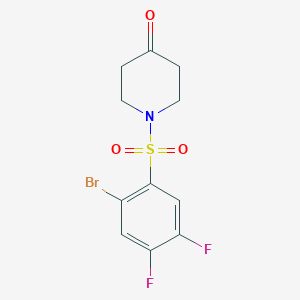



![Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1447767.png)

